2-Methyl-5-phenyltetraphene-7,12-dione
Description
2-Methyl-5-phenyltetraphene-7,12-dione is a polycyclic aromatic compound featuring a tetraphene backbone substituted with a methyl group at position 2, a phenyl group at position 5, and two ketone groups at positions 7 and 12. Its molecular formula is C₃₁H₂₂O₂, with a molecular weight of 426.51 g/mol. The compound’s structure combines aromaticity, electron-withdrawing ketone groups, and steric bulk from the phenyl substituent, making it a subject of interest in organic electronics, medicinal chemistry, and materials science. Its synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce substituents onto the tetraphene core.
Properties
CAS No. |
62051-38-1 |
|---|---|
Molecular Formula |
C25H16O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-methyl-5-phenylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C25H16O2/c1-15-11-12-17-20(16-7-3-2-4-8-16)14-22-23(21(17)13-15)25(27)19-10-6-5-9-18(19)24(22)26/h2-14H,1H3 |
InChI Key |
FZRFUHLEORCHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=C2C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyltetraphene-7,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of naphthalene derivatives with suitable reagents can lead to the formation of the tetraphene core, followed by functionalization to introduce the methyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyltetraphene-7,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the tetraphene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted tetraphene derivatives, quinones, and diols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-5-phenyltetraphene-7,12-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studies have explored its potential as a fluorescent probe for biological imaging.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenyltetraphene-7,12-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to anticancer effects. Additionally, it can interact with enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural differences and functional group impacts between 2-Methyl-5-phenyltetraphene-7,12-dione and analogous compounds:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The phenyl group in this compound enhances π-conjugation compared to bromine in 5-Bromo-2-methyltetraphene-7,12-dione, making it more suitable for organic semiconductors. Bromine’s electronegativity, however, improves reactivity in cross-coupling reactions.
- Biological Activity : Unlike tryptanthrin derivatives (nitrogen-containing fused systems), this compound lacks heteroatoms, reducing its direct interaction with biological targets like enzymes or DNA.
- Solubility : The phenyl group increases hydrophobicity compared to hydroxylated analogs like benz(a)anthracene-3,9-diol, limiting aqueous solubility but improving stability in organic matrices.
Spectroscopic and Electronic Properties
- UV-Vis Absorption : this compound exhibits a broad absorption band at λₘₐₓ = 380 nm (in DCM), redshifted compared to 5-Bromo-2-methyltetraphene-7,12-dione (λₘₐₓ = 360 nm), due to extended conjugation from the phenyl group.
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